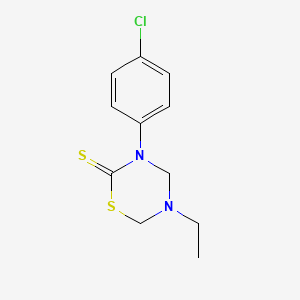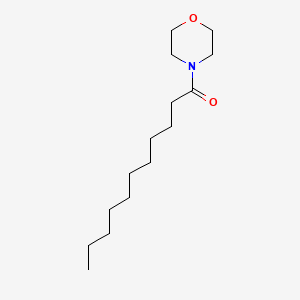
N''-Isopropyl-N,N,N',N'-tetramethyl-guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘-Isopropyl-N,N,N’,N’-tetramethyl-guanidine is an organic compound with the molecular formula C8H19N3 and a molecular weight of 157.2566 g/mol . This compound is a derivative of guanidine and is known for its strong basicity and non-nucleophilic properties. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’‘-Isopropyl-N,N,N’,N’-tetramethyl-guanidine can be synthesized through several methods. One common method involves the reaction of cyanogen chloride with dimethylamine in a 1:2 molar ratio . This reaction produces tetramethylguanidine, which can then be further modified to obtain N’‘-Isopropyl-N,N,N’,N’-tetramethyl-guanidine.
Industrial Production Methods
In industrial settings, the production of N’‘-Isopropyl-N,N,N’,N’-tetramethyl-guanidine often involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes steps such as refluxing over granulated barium oxide and fractional distillation to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N’‘-Isopropyl-N,N,N’,N’-tetramethyl-guanidine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: It can be reduced using hydrogen gas in the presence of a catalyst.
Substitution: It can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Common reagents used in reactions with N’‘-Isopropyl-N,N,N’,N’-tetramethyl-guanidine include alkyl halides, potassium permanganate, and hydrogen gas. Reaction conditions often involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding amides, while substitution reactions may produce various alkylated derivatives .
Scientific Research Applications
N’‘-Isopropyl-N,N,N’,N’-tetramethyl-guanidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N’‘-Isopropyl-N,N,N’,N’-tetramethyl-guanidine involves its strong basicity and ability to act as a non-nucleophilic base. It can deprotonate various substrates, facilitating a wide range of chemical reactions. The molecular targets and pathways involved include the activation of alkyl halides and the stabilization of transition states in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethylguanidine: A similar compound with the formula C5H13N3, known for its strong basicity and use in organic synthesis.
2-tert-Butyl-1,1,3,3-tetramethylguanidine: Another derivative of guanidine with similar properties and applications.
Uniqueness
N’‘-Isopropyl-N,N,N’,N’-tetramethyl-guanidine is unique due to its isopropyl group, which enhances its steric hindrance and makes it a more effective non-nucleophilic base compared to other guanidine derivatives. This property allows it to be used in specific reactions where other bases may not be as effective .
Properties
CAS No. |
29166-71-0 |
|---|---|
Molecular Formula |
C8H19N3 |
Molecular Weight |
157.26 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-2-propan-2-ylguanidine |
InChI |
InChI=1S/C8H19N3/c1-7(2)9-8(10(3)4)11(5)6/h7H,1-6H3 |
InChI Key |
ZWNSMHHGBQHBRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol](/img/structure/B14695177.png)
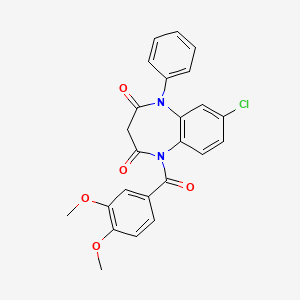
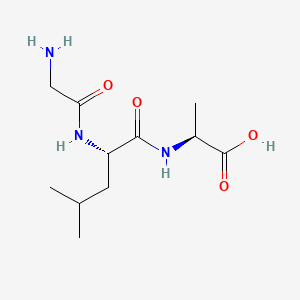
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
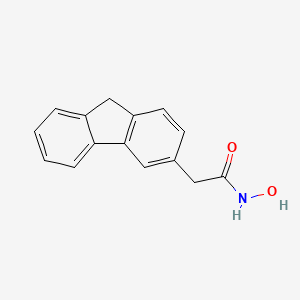
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)

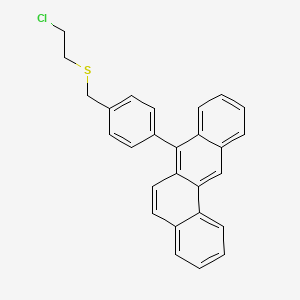
![1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14695215.png)

![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)
